molecular formula C9H16ClNO2 B2433199 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride CAS No. 2378501-53-0

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride

Cat. No.: B2433199
CAS No.: 2378501-53-0
M. Wt: 205.68
InChI Key: MVWRWZUENLTQHD-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(5-6-10-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRWZUENLTQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Hydrolysis : Treat the nitrile intermediate (38 g, 0.151 mol) with 4M HCl in dioxane (500 mL) at 60°C for 12 hr.
  • Salt Formation : Concentrate under reduced pressure and recrystallize from ethanol/ethyl acetate.

Optimization Data

Parameter Optimal Value Yield Impact (±%)
HCl Concentration 4M +15% vs 2M
Reaction Temperature 60°C +22% vs RT
Solvent Ratio (EtOH:EA) 3:1 +18% purity

This method achieves 78% isolated yield with >99% HPLC purity.

Orthogonal Protection Strategy for Functionalized Derivatives

Recent work demonstrates the utility of dual protecting groups for subsequent derivatization:

Synthetic Sequence

  • Cbz Protection : Install benzyloxycarbonyl group on azetidine nitrogen
  • Boc Protection : Protect pyrrolidone nitrogen with tert-butoxycarbonyl
  • Selective Deprotection : Remove Cbz via hydrogenolysis while retaining Boc

Comparative Protection Group Stability

Protecting Group Deprotection Method Compatibility with Spiro Core
Cbz H₂/Pd-C Excellent
Boc TFA/DCM Good
Fmoc Piperidine/DMF Moderate

This approach enables modular synthesis of analogs while maintaining the hydrochloride salt integrity.

Industrial-Scale Production Considerations

Adaptation of laboratory procedures for kilogram-scale manufacturing requires addressing three critical challenges:

Key Process Parameters

Stage Challenge Industrial Solution
Cyclization Exothermicity control Continuous flow reactor
Crystallization Polymorphism management Seeded cooling gradient
Filtration Solvent retention Pressure nutsche filter

Cost Analysis (Per Kilogram Basis)

Component Laboratory Cost Optimized Process
Starting Materials $1,200 $890
Solvent Recovery $340 $110
Energy Consumption $180 $95

Process intensification reduces production costs by 38% while maintaining 99.5% purity specifications.

Comparative Method Evaluation

Five published synthetic routes were analyzed for efficiency and practicality:

Performance Metrics

Method Yield (%) Purity (%) Scalability
Cyanohydrin Hydrolysis 78 99.5 Excellent
Enzymatic Resolution 65 98.2 Moderate
Photochemical Cyclization 41 97.8 Limited
Metal-Catalyzed Coupling 56 98.9 Good
Biomimetic Synthesis 33 95.4 Poor

Environmental Impact Assessment

Method PMI* E-Factor**
Cyanohydrin Hydrolysis 8.7 12.4
Enzymatic Resolution 5.1 7.9
Photochemical Cyclization 22.3 34.7

Process Mass Intensity (kg waste/kg product) *Environmental Factor (kg waste/kg product)

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the nitrogen center or adjacent carbon atoms. Common oxidizing agents include:

ReagentConditionsProduct FormedYieldCitation
Potassium permanganateAqueous, acidic conditionsN-Oxide derivative65–70%
Hydrogen peroxideEthanol, 50–60°CHydroxylated spirocyclic intermediate~58%

Oxidation studies highlight the stability of the spirocyclic framework under mild conditions, with selective modification of the nitrogen center observed using H₂O₂.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

ReagentConditionsProduct FormedYieldCitation
LiAlH₄Anhydrous THF, 0°C → rt2-Azaspiro[4.4]nonane-1-methanol72%
BH₃·THFReflux, 4 hCorresponding alcohol68%

Reduction proceeds efficiently with LiAlH₄, though competing side reactions (e.g., ring-opening) may occur under prolonged heating .

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

Esterification

AlcoholCatalystConditionsProduct (Ester)YieldCitation
MethanolH₂SO₄Reflux, 12 hMethyl ester85%
Benzyl alcoholDCC/DMAPDCM, rt, 24 hBenzyl-protected derivative78%

Amide Formation

AmineCoupling AgentConditionsProduct (Amide)YieldCitation
AnilineEDCl/HOBtDMF, rt, 48 hAnilide conjugate63%
Glycine ethyl esterDCCTHF, 0°C → rtPeptide-like adduct70%

Esterification and amidation are pivotal for prodrug design and polymer synthesis.

Substitution Reactions

The hydrochloride salt facilitates nucleophilic displacement at the amine center:

NucleophileBaseConditionsProductYieldCitation
Sodium thiophenoxideK₂CO₃DMF, 80°C, 6 hThioether derivative55%
BenzylamineEt₃NMeCN, rt, 24 hSecondary amine analog60%

Substitution reactions are sensitive to steric hindrance from the spirocyclic framework, necessitating polar aprotic solvents.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the spirocyclic structure undergoes ring-opening:

ConditionsReagentProduct FormedYieldCitation
6M HCl, refluxLinear diamine-carboxylic acid40%
NaOH (aq.), 100°CFragmented alkene and amine byproducts35%

These reactions are less synthetically useful but inform stability assessments in drug formulation.

Key Research Findings

  • Selective Functionalization : The carboxylic acid group shows higher reactivity than the spirocyclic amine, enabling sequential derivatization.

  • Stability : The hydrochloride salt improves solubility in polar solvents without compromising thermal stability (decomposition >200°C) .

  • Stereochemical Influence : The rigid spirocyclic structure enforces specific stereoelectronic effects, directing regioselectivity in substitution reactions.

Scientific Research Applications

Chemistry

This compound is utilized as a building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for the exploration of reaction mechanisms and catalysis in organic synthesis.

Biology

In biological research, 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride is employed as a probe in biochemical assays. It aids in studying enzyme interactions and metabolic pathways, contributing to the understanding of various biological processes.

Medicine

The compound is investigated for its therapeutic potential, particularly in drug development. Its ability to modulate enzyme activity and interact with specific molecular targets positions it as a candidate for treating various diseases.

To provide a clearer understanding of the biological activity of 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride, the following table compares its activity with similar compounds:

Compound NameAnticancer ActivityAntiviral ActivityNeurological Effects
2-Azaspiro[4.4]nonane-1-carboxylic acid; HClModerateLowPotential
CephalotaxineHighModerateLow
Other Spirocyclic AlkaloidsVariableLowVariable

Study 1: Antiproliferative Effects

A study examined various derivatives of 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride for their antiproliferative effects against cancer cell lines. The results indicated that specific modifications could enhance potency, emphasizing the importance of structural optimization in drug design.

Study 2: Interaction with Enzymes

Research has shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Study 3: Neurological Applications

Given its interaction with nicotinic acetylcholine receptors, there is potential for this compound in treating neurological disorders such as Alzheimer's disease. Studies are ongoing to explore its effects on neurotransmission.

Mechanism of Action

The mechanism by which 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[4.4]nonane-4-carboxylic acid;hydrochloride
  • 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester

Uniqueness

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in various scientific research applications further highlights its importance and utility.

Biological Activity

2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antibacterial and enzyme inhibitory properties.

Chemical Structure and Properties

The compound is characterized by its spirocyclic architecture, which contributes to its biological activity. The carboxylic acid group is strategically positioned, allowing it to interact with various biological targets. Its molecular formula is C9H14NC_9H_{14}N with a hydrochloride salt form enhancing its solubility in biological systems.

The biological activity of 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride primarily involves interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in various cellular processes including tissue remodeling and inflammation .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of derivatives related to 2-Azaspiro[4.4]nonane-1-carboxylic acid. Notably, compounds derived from this structure have demonstrated potent activity against several ESKAPE pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the single-digit mg/mL range against specific strains .

CompoundTarget PathogenMIC (mg/mL)
6aStaphylococcus aureus3
6bKlebsiella pneumoniae5
6cAcinetobacter baumannii4

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on MMPs, particularly MMP-2 and MMP-9. Compounds derived from the azaspiro framework exhibited moderate inhibitory activity compared to established inhibitors like LY52. The structure-activity relationship (SAR) studies indicated that modifications in the arylsulfonyl groups could enhance potency .

CompoundMMP-2 Inhibition (%)MMP-9 Inhibition (%)
5a4540
5d6055
6d7065

Case Studies

  • Synthesis and Evaluation of Ciprofloxacin Congeners : A study synthesized novel fluoroquinolones inspired by spirocyclic structures, including derivatives of azaspiro compounds. These showed comparable antibacterial activities against ESKAPE pathogens, highlighting the potential of spirocyclic frameworks in antibiotic development .
  • MMP Inhibition Studies : Research focused on sulfonyl phosphonic derivatives of azaspiro compounds demonstrated their efficacy as MMP inhibitors, with certain compounds showing significant inhibition rates that suggest potential therapeutic applications in cancer treatment .

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